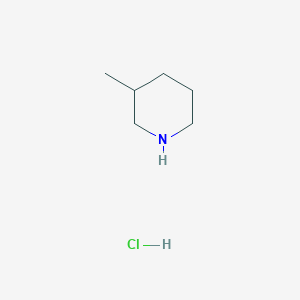
(2R)-4,4,4-Trifluorobutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4,4,4-Trifluorobutan-2-amine: is an organic compound characterized by the presence of three fluorine atoms attached to the fourth carbon of a butane chain, with an amine group attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4,4-Trifluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane backbone followed by the incorporation of an amine group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.
化学反应分析
Types of Reactions: (2R)-4,4,4-Trifluorobutan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
科学研究应用
Chemistry: In chemistry, (2R)-4,4,4-Trifluorobutan-2-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its fluorinated nature allows for the investigation of fluorine’s impact on biological systems, including enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as increased metabolic stability and improved pharmacokinetic properties.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
作用机制
The mechanism of action of (2R)-4,4,4-Trifluorobutan-2-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4,4,4-Trifluorobutan-1-amine: Similar structure but with the amine group attached to the first carbon.
4,4,4-Trifluorobutan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4,4,4-Trifluorobutan-2-one: Similar structure but with a ketone group instead of an amine group.
Uniqueness: (2R)-4,4,4-Trifluorobutan-2-amine is unique due to the specific positioning of the amine group and the stereochemistry at the second carbon. This configuration can result in distinct chemical and biological properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
分子式 |
C4H8F3N |
|---|---|
分子量 |
127.11 g/mol |
IUPAC 名称 |
(2R)-4,4,4-trifluorobutan-2-amine |
InChI |
InChI=1S/C4H8F3N/c1-3(8)2-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1 |
InChI 键 |
HKEQNJJYWZWKMC-GSVOUGTGSA-N |
手性 SMILES |
C[C@H](CC(F)(F)F)N |
规范 SMILES |
CC(CC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
